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Introduction
This document provides detailed application notes and protocols for evaluating the combination

therapy of UPGL00004 and Bevacizumab in xenograft models, particularly for triple-negative

breast cancer (TNBC). UPGL00004 is a potent, orally active allosteric inhibitor of glutaminase

C (GAC), a key enzyme in the metabolic pathway of glutamine, to which many cancer cells are

addicted.[1] Bevacizumab (Avastin®) is a humanized monoclonal antibody that targets vascular

endothelial growth factor A (VEGF-A), a critical driver of angiogenesis, the formation of new

blood vessels that supply tumors with nutrients.[2][3][4][5][6] The combination of these two

agents targets two distinct and crucial aspects of tumor biology: metabolic dependency and

vascular supply. Preclinical studies have demonstrated that this combination therapy can

potently suppress tumor growth in patient-derived xenograft (PDX) models of TNBC,

completely preventing any detectable increase in tumor size during the course of treatment.[1]

[7]

Mechanism of Action
The synergistic anti-tumor effect of the UPGL00004 and Bevacizumab combination therapy

stems from their complementary mechanisms of action.
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UPGL00004: Cancer cells often exhibit a metabolic shift known as the "Warburg effect,"

where they rely heavily on aerobic glycolysis.[1] To fuel the tricarboxylic acid (TCA) cycle for

energy and biosynthesis, many cancer cells become "addicted" to glutamine.[7][8][9][10]

UPGL00004 inhibits GAC, the enzyme that catalyzes the first step in glutamine metabolism,

thereby starving the cancer cells of a critical nutrient source.[1][7][8][9][10]

Bevacizumab: Solid tumors require the formation of new blood vessels (angiogenesis) to

grow beyond a certain size.[2][4][6] They achieve this by secreting growth factors, most

notably VEGF-A. Bevacizumab binds to VEGF-A, preventing it from activating its receptors

on endothelial cells.[2][3][4][5][6] This inhibition of VEGF signaling blocks the formation of

new tumor blood vessels, thereby restricting the tumor's access to oxygen and nutrients.[2]

[4][5]

By simultaneously targeting cancer cell metabolism with UPGL00004 and the tumor's blood

supply with Bevacizumab, the combination therapy creates a multi-pronged attack that has

shown significant efficacy in preclinical models.
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Figure 1: Dual mechanism of action of UPGL00004 and Bevacizumab.
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Data Presentation
The following table summarizes the in vivo efficacy of UPGL00004 and Bevacizumab

combination therapy in a triple-negative breast cancer patient-derived xenograft (PDX) model.

Treatment
Group

Dosage
Administration
Route

Frequency

Mean Tumor
Volume
Change from
Baseline (%)

Vehicle Control N/A

Oral

(UPGL00004

vehicle) &

Intraperitoneal

(Bevacizumab

vehicle)

Daily (Oral) &

Twice Weekly

(IP)

Data not

numerically

specified, but

significant tumor

growth observed

UPGL00004 200 mg/kg Oral Daily

Data not

numerically

specified, but

tumor growth

inhibition

observed

Bevacizumab 5 mg/kg Intraperitoneal Twice Weekly

Data not

numerically

specified, but

tumor growth

inhibition

observed

UPGL00004 +

Bevacizumab

200 mg/kg

(UPGL00004) &

5 mg/kg

(Bevacizumab)

Oral &

Intraperitoneal

Daily

(UPGL00004) &

Twice Weekly

(Bevacizumab)

~0% (Complete

prevention of any

detectable

increase in tumor

size)

Note: The primary study reported a qualitative complete prevention of tumor growth for the

combination therapy. Specific numerical values for mean tumor volume and standard error of
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the mean for all groups were not presented in a tabular format in the publication.

Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
and Maintenance
This protocol outlines the establishment and propagation of a triple-negative breast cancer

PDX model for in vivo drug efficacy studies.

Materials:

NOD/SCID gamma (NSG) mice (female, 6-8 weeks old)

Patient-derived triple-negative breast cancer tumor tissue

Matrigel (Corning)

Phosphate-buffered saline (PBS), sterile

Surgical instruments (scalpels, forceps, scissors), sterile

Anesthesia (e.g., isoflurane)

Animal housing facility (pathogen-free)

Procedure:

Tumor Tissue Preparation:

Under sterile conditions, mince the fresh patient-derived tumor tissue into small fragments

(approximately 2-3 mm³).

Suspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.

Tumor Implantation:

Anesthetize the NSG mouse.
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Make a small incision in the skin over the flank.

Create a subcutaneous pocket using blunt dissection.

Implant one tumor fragment into the subcutaneous pocket.

Close the incision with surgical clips or sutures.

Tumor Growth Monitoring:

Monitor the mice for tumor growth by visual inspection and palpation twice weekly.

Once tumors become palpable, measure the tumor dimensions (length and width) using

digital calipers.

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) /

2.

Passaging of Tumors:

When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

Aseptically resect the tumor.

Remove any necrotic tissue and repeat the "Tumor Tissue Preparation" and "Tumor

Implantation" steps to passage the tumor to new cohorts of mice.

In Vivo Efficacy Study of UPGL00004 and Bevacizumab
Combination Therapy
This protocol details the procedure for evaluating the anti-tumor efficacy of UPGL00004 and

Bevacizumab, alone and in combination, in established TNBC PDX models.

Materials:

NSG mice with established TNBC PDX tumors (tumor volume ~150-200 mm³)

UPGL00004
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Vehicle for UPGL00004 (e.g., 0.5% methylcellulose in sterile water)

Bevacizumab (commercial source)

Vehicle for Bevacizumab (sterile saline)

Oral gavage needles

Syringes and needles for intraperitoneal injection

Digital calipers

Analytical balance

Procedure:

Animal Randomization and Grouping:

Once tumors reach an average volume of 150-200 mm³, randomize the mice into four

treatment groups (n=5-10 mice per group):

Group 1: Vehicle Control

Group 2: UPGL00004

Group 3: Bevacizumab

Group 4: UPGL00004 + Bevacizumab

Drug Preparation and Administration:

UPGL00004: Prepare a suspension of UPGL00004 in the vehicle at a concentration to

deliver 200 mg/kg body weight. Administer daily via oral gavage.

Bevacizumab: Dilute Bevacizumab in sterile saline to a concentration to deliver 5 mg/kg

body weight. Administer twice weekly via intraperitoneal (IP) injection.

Vehicle Control: Administer the respective vehicles for UPGL00004 (daily, oral) and

Bevacizumab (twice weekly, IP).
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Combination Group: Administer both UPGL00004 and Bevacizumab as described above.

Monitoring and Data Collection:

Measure tumor volume and mouse body weight twice weekly for the duration of the study

(e.g., 21-28 days).

Monitor the general health and behavior of the mice daily.

At the end of the study, euthanize the mice and resect the tumors.

Measure the final tumor weight.

Data Analysis:

Plot the mean tumor volume ± SEM for each group over time.

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle

control.

Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance

of differences between treatment groups.
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Figure 2: Experimental workflow for the in vivo xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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